1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine
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Overview
Description
1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C15H17BrN2O It is a benzene derivative featuring a bromine atom, an ethoxy group, and a benzyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine is the benzylic position of the benzene ring . The benzylic position is a carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
The compound interacts with its target through a free radical reaction . This reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom from the benzylic position, forming succinimide (SH) and a benzylic radical . The benzylic radical can then react with NBS to form the brominated compound .
Biochemical Pathways
The free radical reaction at the benzylic position is part of a broader class of reactions known as electrophilic aromatic substitutions . These reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile, preserving the aromaticity of the ring . The bromination of the benzylic position can lead to changes in the properties of the benzene ring, potentially affecting downstream biochemical pathways.
Pharmacokinetics
The compound’smolecular weight (321.21) and rotatable bond count (5) suggest that it may have reasonable bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Ethoxylation: The addition of an ethoxy group to the benzene ring, often achieved through nucleophilic substitution.
Benzylation: The attachment of a benzyl group to the nitrogen atom via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-N-Benzyl-4-bromo-5-methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of an ethoxy group.
1-N-Benzyl-4-chloro-5-ethoxybenzene-1,2-diamine: Similar structure but with a chlorine atom instead of a bromine atom.
1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine: Similar structure but with different substituents on the benzene ring.
Uniqueness
This compound is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and ethoxy groups provides distinct properties that can be leveraged in various applications.
Biological Activity
1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine is a compound of interest due to its potential therapeutic properties, particularly in modulating biological pathways and influencing enzyme activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound features two amine groups that can engage in hydrogen bonding and ionic interactions with biological targets. The presence of benzyl and ethoxy groups facilitates π-π stacking and hydrophobic interactions, which are significant for its biological effects.
Key Properties:
- Molecular Weight: 321.21 g/mol
- Rotatable Bonds: 5
- Functional Groups: Amine, bromine, ethoxy, and benzyl
The primary target for this compound is believed to be the benzylic position of the benzene ring. The compound interacts through free radical reactions as part of electrophilic aromatic substitutions. This mechanism allows the compound to modulate various biochemical pathways effectively.
Inhibition of Protein–Protein Interactions (PPIs)
Recent studies have indicated that compounds structurally similar to this compound exhibit inhibitory effects on protein-protein interactions (PPIs), particularly involving the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. For instance, a derivative showed an IC50 value of 15.8 µM against STAT3, highlighting the potential for this compound in therapeutic applications targeting cancer pathways.
Compound | Target | IC50 Value (µM) |
---|---|---|
This compound | STAT3 | TBD |
Benzothiadiazole Derivative | STAT3 | 15.8 ± 0.6 |
Interaction with Enzymes
The compound's ability to form hydrogen bonds and engage in hydrophobic interactions suggests it could effectively influence enzyme activity. For example, it may interact with enzymes involved in metabolic pathways or signal transduction.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. In industrial settings, continuous flow reactors are often employed to optimize yield and purity while minimizing by-products.
Applications:
- Medicinal Chemistry: Potential as an anti-cancer agent due to its inhibitory effects on STAT3.
- Biochemical Research: Useful in studying protein interactions and signaling pathways.
Properties
IUPAC Name |
1-N-benzyl-4-bromo-5-ethoxybenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-2-19-15-9-14(13(17)8-12(15)16)18-10-11-6-4-3-5-7-11/h3-9,18H,2,10,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVWCESRTFCFRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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